Cas no 1219827-94-7 (2-cyclopropaneamido-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid)

2-cyclopropaneamido-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 2-cyclopropaneamido-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid
- 2-[(cyclopropylcarbonyl)amino]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid
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- MDL: MFCD16653323
- インチ: 1S/C12H14N2O3S/c15-10(6-4-5-6)14-12-13-9-7(11(16)17)2-1-3-8(9)18-12/h6-7H,1-5H2,(H,16,17)(H,13,14,15)
- InChIKey: SFGXNUNGIRTMBA-UHFFFAOYSA-N
- ほほえんだ: S1C(=NC2=C1CCCC2C(=O)O)NC(C1CC1)=O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 372
- トポロジー分子極性表面積: 108
2-cyclopropaneamido-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-237396-1.0g |
2-cyclopropaneamido-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid |
1219827-94-7 | 95% | 1.0g |
$728.0 | 2024-06-19 | |
Life Chemicals | F2158-1576-5g |
2-cyclopropaneamido-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid |
1219827-94-7 | 95% | 5g |
$1689.0 | 2023-09-06 | |
Enamine | EN300-237396-0.05g |
2-cyclopropaneamido-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid |
1219827-94-7 | 95% | 0.05g |
$612.0 | 2024-06-19 | |
Enamine | EN300-237396-0.1g |
2-cyclopropaneamido-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid |
1219827-94-7 | 95% | 0.1g |
$640.0 | 2024-06-19 | |
Enamine | EN300-237396-0.5g |
2-cyclopropaneamido-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid |
1219827-94-7 | 95% | 0.5g |
$699.0 | 2024-06-19 | |
Life Chemicals | F2158-1576-0.25g |
2-cyclopropaneamido-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid |
1219827-94-7 | 95% | 0.25g |
$220.0 | 2023-09-06 | |
Life Chemicals | F2158-1576-2.5g |
2-cyclopropaneamido-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid |
1219827-94-7 | 95% | 2.5g |
$1126.0 | 2023-09-06 | |
Enamine | EN300-237396-0.25g |
2-cyclopropaneamido-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid |
1219827-94-7 | 95% | 0.25g |
$670.0 | 2024-06-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1829422-5g |
2-[(Cyclopropylcarbonyl)amino]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid |
1219827-94-7 | 98% | 5g |
¥31299.00 | 2024-08-09 | |
A2B Chem LLC | AV80731-1mg |
2-[(CYCLOPROPYLCARBONYL)AMINO]-4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOLE-4-CAR+ |
1219827-94-7 | 95% | 1mg |
$317.00 | 2024-04-20 |
2-cyclopropaneamido-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid 関連文献
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Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
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Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
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5. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
2-cyclopropaneamido-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acidに関する追加情報
Introduction to 2-cyclopropaneamido-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid (CAS No. 1219827-94-7)
2-cyclopropaneamido-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1219827-94-7, is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the benzothiazole class, a heterocyclic aromatic ring system known for its broad spectrum of biological activities and utility in drug development. The presence of a cyclopropane moiety and an amide functional group in its molecular structure endows it with unique chemical properties and potential pharmacological significance.
The benzothiazole core is a privileged scaffold in medicinal chemistry, frequently incorporated into molecules targeting various therapeutic areas such as anti-inflammatory, antiviral, anticancer, and antimicrobial applications. The 4,5,6,7-tetrahydro substitution indicates a saturated ring system, which can influence the compound's metabolic stability and bioavailability. The 4-carboxylic acid group further enhances its potential as a precursor or intermediate in synthetic chemistry, allowing for further derivatization to explore novel pharmacophores.
Recent advancements in computational chemistry and high-throughput screening have enabled researchers to systematically evaluate the biological potential of such complex molecules. Studies have shown that derivatives of benzothiazole exhibit promising activities against several disease-related targets. For instance, modifications at the 2-position of the benzothiazole ring can modulate binding affinity to enzymes or receptors involved in inflammatory pathways. Similarly, the incorporation of amide functionalities has been associated with enhanced binding interactions in protein targets.
The cyclopropane group in 2-cyclopropaneamido-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid is particularly noteworthy due to its rigid three-membered ring structure. This motif is known to impart conformational constraints on the molecule, which can be exploited to optimize interactions with biological targets. Additionally, cyclopropane-containing compounds have been reported to exhibit unique metabolic profiles compared to their open-chain counterparts.
In the context of drug discovery pipelines, this compound serves as a valuable building block for structure-activity relationship (SAR) studies. By systematically varying substituents around the benzothiazole core and examining changes in biological activity, researchers can gain insights into key pharmacophoric elements required for therapeutic efficacy. Such explorations are crucial for designing next-generation drugs with improved potency and selectivity.
Moreover, the carboxylic acid functionality at the 4-position provides opportunities for further chemical modifications. This group can be esterified or amidated to enhance solubility or stability under specific conditions. Alternatively, it can be coupled with other pharmacophores through amide bond formation to generate hybrid molecules with combined therapeutic effects.
The synthesis of 2-cyclopropaneamido-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Key synthetic strategies may include cyclization reactions to form the benzothiazole core followed by functional group interconversions to introduce the cyclopropane and carboxylic acid moieties. Advances in synthetic methodologies have enabled more efficient and scalable production processes for such complex molecules.
From a computational perspective, molecular modeling techniques such as molecular dynamics (MD) simulations and quantum mechanical calculations have been instrumental in understanding the structural features of this compound. These studies can provide insights into its conformational preferences and interactions with biological targets at an atomic level. Such information is critical for guiding experimental efforts aimed at optimizing its pharmacological properties.
The growing interest in heterocyclic compounds like benzothiazoles stems from their versatility as pharmacological tools. They can be designed to interact with a wide range of biological targets through diverse binding modes. The unique structural features of 2-cyclopropaneamido-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid, including the cyclopropane ring and amide group, contribute to its potential utility in developing novel therapeutic agents.
In conclusion,2-cyclopropaneamido-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid (CAS No. 1219827-94-7) represents an intriguing compound with significant pharmaceutical promise. Its complex structure offers opportunities for further exploration through synthetic chemistry and computational biology approaches. As research continues to uncover new applications for benzothiazole derivatives, this molecule is poised to play a role in advancing drug discovery efforts across multiple therapeutic domains.
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